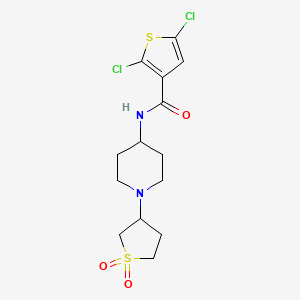
1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 1909316-98-8 . Its IUPAC name is 1-(6-fluoropyridin-3-yl)piperazine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12FN3.2ClH/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of “1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride” is 254.13 . It is a powder at room temperature .科学的研究の応用
Antimicrobial Activity
1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride and its derivatives have been explored for their antimicrobial properties. A study by Babu et al. (2015) synthesized novel derivatives and found that some compounds showed potential antimicrobial activity against various bacterial and fungal strains.
Crystal Structure Analysis
Understanding the crystal structure of chemical compounds is crucial for their application in scientific research. Ullah and Stoeckli-Evans (2021) investigated the hydrochloride salt of a closely related compound, analyzing its structure and comparing it to a fluorinated analogue.
Dopamine Receptor Imaging
In the field of neurology, specific compounds are used for brain imaging studies. Kügler et al. (2011) developed dopamine receptor D4 ligands with high affinity and selectivity for positron emission tomography (PET) imaging studies.
Serotonin Receptor Imaging
Compounds like 1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride also find applications in imaging serotonin receptors. García et al. (2014) synthesized derivatives for PET tracers of serotonin 5-HT1A receptors, showing potential for in vivo quantification in neuropsychiatric disorders.
Antimycobacterial and Cytotoxic Evaluation
The antimycobacterial and cytotoxic activities of fluoroquinolone derivatives, which include 1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride, were evaluated by Sheu et al. (2003). These derivatives showed significant activity against M. tuberculosis, with some being non-cytotoxic at certain concentrations.
Photochemical Studies
The photochemistry of compounds similar to 1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride was studied by Mella et al. (2001). They investigated the photostability and reaction pathways under various conditions, providing insights into the chemical behavior of these compounds under light exposure.
Synthesis of Flunarizine
The synthesis of Flunarizine, a drug used for treating migraines and epilepsy, involves compounds like 1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride. Shakhmaev et al. (2016) described the catalyzed synthesis process, highlighting the role of similar compounds in pharmaceutical production.
Antimicrobial Agents Synthesis
The synthesis of quinoline-3-carboxylic acid derivatives, related to 1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride, for their potential as antimicrobial agents was researched by Rameshkumar et al. (2003). Their study showed significant antibacterial activities of these compounds.
Luminescent Properties
Investigating the luminescent properties and photo-induced electron transfer of related compounds, Gan et al. (2003) synthesized naphthalimide model compounds with piperazine substituent. Their research provides insights into the fluorescence behavior of these compounds.
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
1-(6-fluoropyridin-3-yl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3.2ClH/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYROBPUYZAQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=C(C=C2)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride | |
CAS RN |
1909316-98-8 |
Source


|
| Record name | 1-(6-fluoropyridin-3-yl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methylphenyl)-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2445894.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2445897.png)
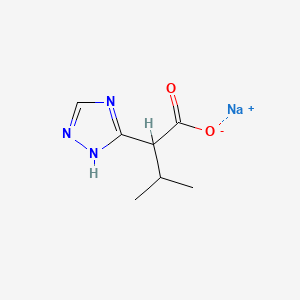
![N-benzyl-N-tert-butyl-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2445899.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2445904.png)
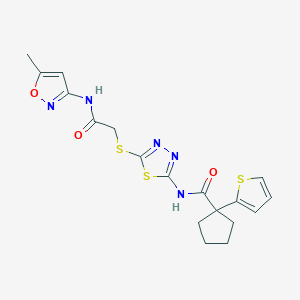
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2445908.png)
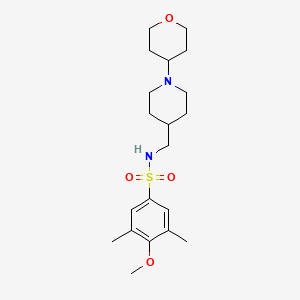

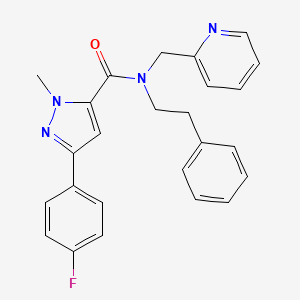
![3-[(3-Methylphenoxy)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2445915.png)

